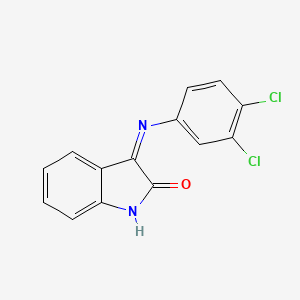

3-(3,4-Dichloroanilino)indol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61294-06-2 |

|---|---|

Molecular Formula |

C14H8Cl2N2O |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)imino-1H-indol-2-one |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(13)19/h1-7H,(H,17,18,19) |

InChI Key |

CJNYUXZTOYHFPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)Cl)Cl)C(=O)N2 |

Origin of Product |

United States |

Mechanisms of Action of 3 3,4 Dichloroanilino Indol 2 One at the Molecular and Cellular Levels

Elucidation of Specific Molecular Targets and Protein Binding Modes

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets. While direct studies on 3-(3,4-dichloroanilino)indol-2-one are specific, research on analogous compounds provides significant insight into its potential molecular targets. These targets are often proteins whose dysfunction is implicated in various diseases.

Derivatives of the indolinone core structure have been identified as potent inhibitors of several key protein families. For instance, the indolinone SU9516 is recognized as an inhibitor of cyclin-dependent kinase 2 (CDK2) and also affects the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II. nih.gov These interactions are crucial for controlling cell cycle and gene transcription. Other indole derivatives have shown potent, isoform-specific inhibition of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters, suggesting potential applications in neurodegenerative disorders. mdpi.com The selective inhibition of MAO-B is a validated strategy in the management of Parkinson's disease. mdpi.com

Furthermore, the 14-3-3 protein family, which serves as a central hub for numerous signaling pathways by binding to a multitude of phosphorylated proteins, represents another target class for indole-related compounds. nih.govnih.gov Small molecules can act as "molecular glues" to enhance the interaction between 14-3-3 proteins and their substrates, effectively sequestering and inhibiting the function of oncogenic transcription factors. nih.gov In the realm of infectious diseases, triazenyl indoles have been found to target the enoyl reductase domain of fatty acid synthase 1 (Fas1) in fungi, highlighting a mechanism to disrupt lipid homeostasis as a therapeutic strategy. researchgate.net

Table 1: Potential Molecular Targets of Indole-Based Compounds

| Target Protein Family | Specific Example | Compound Class | Potential Effect |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6 | Indolinones, Indolyl 1,2,4-triazoles | Cell cycle arrest nih.govnih.gov |

| RNA Polymerase II | CTD Domain | Indolinones (SU9516) | Inhibition of transcription nih.gov |

| Monoamine Oxidase (MAO) | MAO-B | Indole-oxadiazoles | Inhibition of neurotransmitter breakdown mdpi.com |

| Fatty Acid Synthase (FAS) | Fas1 Enoyl Reductase | Triazenyl indoles | Inhibition of fatty acid biosynthesis researchgate.net |

| 14-3-3 Proteins | 14-3-3σ | Covalent ligands | Stabilization of protein-protein interactions nih.govnih.gov |

| Anti-apoptotic proteins | Mcl-1 | Indolinones (SU9516) | Downregulation, leading to apoptosis nih.gov |

Modulation of Key Cellular Pathways

The interaction of this compound and its analogs with specific molecular targets triggers a cascade of events that modulate fundamental cellular pathways. These perturbations can lead to outcomes such as programmed cell death, stress responses, and the inhibition of growth and proliferation.

A primary mechanism of action for many anticancer agents is the induction of apoptosis. Indolinone derivatives have been shown to effectively trigger this process in cancer cells. For example, the compound SU9516 initiates apoptosis in leukemia cells by inducing the release of cytochrome c from the mitochondria and promoting the translocation of the pro-apoptotic protein Bax. nih.gov This mitochondrial-mediated pathway is critically linked to the compound's ability to cause a pronounced downregulation of the anti-apoptotic protein Mcl-1. nih.gov The reduction of Mcl-1 levels appears to be a key event, as experimentally forcing its expression blocks the apoptotic effects of the compound. nih.gov Further studies on related heterocyclic scaffolds like 4-thiazolidinone (B1220212) have also demonstrated the induction of both intrinsic and extrinsic apoptotic pathways, characterized by a reduction in mitochondrial membrane potential and the activation of various caspases (7, 8, 9, and 10). nih.gov

The endoplasmic reticulum (ER) is essential for protein synthesis and folding, and its disruption leads to a state known as ER stress. nih.gov This, in turn, activates the unfolded protein response (UPR), a signaling network that aims to restore homeostasis but can trigger cell death if the stress is prolonged or severe. nih.gov Certain indole derivatives can induce ER stress as part of their mechanism of action. For instance, 3,3'-diindolylmethane (B526164) (DIM) has been shown to downregulate the key cell cycle protein cyclin D1 by triggering ER stress in colorectal cancer cells. nih.gov This effect was linked to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the UPR that leads to a general shutdown of protein synthesis. nih.govmdpi.com Blocking this phosphorylation event was found to restore cyclin D1 levels, confirming the role of the ER stress pathway. nih.gov Some indole compounds, such as indole-3-propionic acid, can also act as chemical chaperones, helping to prevent protein aggregation and protect against ER stress-induced cell death. bohrium.com

Given that uncontrolled cell proliferation is a hallmark of cancer, the cell cycle is a major target for therapeutic intervention. Indole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression. nih.gov By inhibiting CDK2 or CDK4/6, these compounds can halt the cell cycle, typically at the G1/S or S phase transition, thereby preventing cancer cells from replicating. nih.govnih.gov This is often accompanied by the downregulation of key proteins like cyclin D1, which is crucial for the G1 phase progression. nih.gov

The broader impact on signal transduction extends beyond the cell cycle. Signal transduction pathways are complex networks that relay information from the cell surface to elicit specific responses. nih.gov Perturbations in these pathways are linked to numerous diseases. nih.gov In bacteria, two-component signal transduction systems are vital for adapting to environmental changes and coordinating processes like cell cycle progression. plos.org The unique nature of these bacterial systems makes them attractive targets for new antibiotics. plos.org In eukaryotic cells, indole compounds can interfere with complex signaling cascades such as those involving MAP kinases (MAPKs), which are regulated by a balance of phosphorylation and dephosphorylation. nih.gov

The machinery for synthesizing fatty acids is essential for building and maintaining cell membranes and is a validated target for antimicrobial drugs. drugbank.comnih.gov The bacterial fatty acid synthesis (FAS-II) pathway is structurally distinct from the type I (FAS-I) system found in mammals, offering a window for selective toxicity. google.comnih.gov Natural products have been instrumental in validating this pathway as a drug target. nih.gov For example, the triazenyl indole compound NPD6433 was identified as a broad-spectrum antifungal agent that works by covalently inhibiting the enoyl reductase domain of fatty acid synthase 1 (Fas1). researchgate.net This action blocks the production of essential fatty acids, arresting fungal growth. researchgate.net Similarly, the antibiotics platensimycin (B21506) and triclosan (B1682465) also target enzymes within the FAS-II pathway, demonstrating the viability of this mechanism for developing new anti-infective agents. nih.govnih.gov

The bacterial cell membrane is a critical barrier that maintains cellular integrity and controls the passage of substances. Disruption of this barrier is a rapid and effective means of killing bacteria. nih.gov Some antimicrobial agents, including certain indole derivatives, exert their effect through this mechanism. google.com This can involve multiple processes, from depolarizing the membrane potential to forming pores that lead to the leakage of cellular contents. nih.govmdpi.com The increased permeability of the membrane can be visualized using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.gov Scanning electron microscopy of bacteria treated with such agents often reveals dramatic morphological changes, including the formation of buds on the cell surface or complete cell lysis. nih.gov While some agents cause catastrophic structural damage, others may cause a more subtle loss of membrane function, such as the inactivation of ion pumps, which is nonetheless lethal to the cell. mdpi.com

Table 2: Summary of Cellular Pathway Modulation by Indole Derivatives

| Cellular Pathway | Specific Effect | Example Compound/Class | Consequence |

|---|---|---|---|

| Apoptosis | Downregulation of Mcl-1; Cytochrome c release | Indolinone (SU9516) | Programmed cell death nih.gov |

| ER Stress / UPR | Phosphorylation of eIF2α | 3,3'-diindolylmethane | Inhibition of protein synthesis nih.gov |

| Cell Cycle | Inhibition of CDK2, CDK4/6; Downregulation of Cyclin D1 | Indolinones, Indolyl 1,2,4-triazoles | Cell cycle arrest nih.govnih.govnih.gov |

| Fatty Acid Biosynthesis | Inhibition of Fas1 enoyl reductase | Triazenyl indoles | Arrest of fungal/bacterial growth researchgate.net |

| Bacterial Membrane Integrity | Increased permeability; Membrane depolarization | Antimicrobial Peptides, Indoles | Cell lysis, bacterial death nih.govgoogle.com |

Correlation between Structural Features and Mechanistic Pathways

The specific biological activity and target selectivity of 3-substituted indolin-2-ones are intricately linked to the nature of the substituent at the 3-position of the indolin-2-one core. nih.gov In the case of this compound, the key structural features are the indolin-2-one scaffold, the anilino linker, and the 3,4-dichlorophenyl moiety.

The Indolin-2-one Scaffold: The indolin-2-one core itself is essential for activity, providing the fundamental framework for interaction with the kinase active site. tandfonline.com The lactam moiety within this scaffold often mimics the hydrogen bond acceptor-donor motif of the adenine (B156593) base of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov

The Anilino Linker: While many studied indolin-2-one-based kinase inhibitors feature a methylidene bridge at the 3-position, the presence of a direct anilino linker introduces distinct structural and electronic properties. Research on related 3-anilinoindolin-2-one derivatives suggests that the anilino nitrogen can play a significant role in the inhibitory activity. tandfonline.com This nitrogen atom can participate in additional hydrogen bonding interactions within the ATP-binding pocket, potentially enhancing binding affinity and influencing selectivity.

The 3,4-Dichlorophenyl Moiety: The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity. The presence of two chlorine atoms on the anilino ring of this compound is expected to significantly influence its biological activity. Halogen atoms, such as chlorine, can engage in halogen bonding, a non-covalent interaction that can contribute to the stability of the drug-receptor complex. Furthermore, the lipophilicity and electronic properties imparted by the dichloro substitution pattern will dictate how the moiety fits into and interacts with the hydrophobic regions of the kinase's ATP-binding site.

Studies on other 3-substituted indolin-2-ones have shown that bulky or specific substitutions on the phenyl ring can confer selectivity towards particular kinases. For instance, bulky groups on the benzylidene ring have been shown to favor inhibition of the Epidermal Growth Factor Receptor (EGFR) and Her-2 kinases. nih.gov Therefore, the 3,4-dichloro substitution is likely to direct the inhibitory activity of the molecule towards a specific subset of kinases.

Illustrative Research Findings on Related Compounds:

To illustrate the structure-activity relationships within this class of compounds, the following tables summarize the inhibitory activities of various 3-substituted indolin-2-one analogs against different kinases.

Table 1: Inhibitory Activity of 3-(Substituted-benzylidenyl)indolin-2-ones against Receptor Tyrosine Kinases

| Compound | Substitution on Benzylidene Ring | Target Kinase | IC50 (µM) |

| Analog A | 4-Hydroxy | Flk-1 (VEGFR-2) | 0.5 |

| Analog B | 3,5-Dimethyl | PDGF-R | 0.8 |

| Analog C | 4-Chloro | EGF-R | >100 |

| Analog D | 3,5-Dibromo-4-hydroxy | c-Raf | 0.1 |

This table is a composite of data from related studies and is for illustrative purposes. The specific activities can vary based on the assay conditions.

Table 2: c-Src Inhibitory Activity of Functionalized Indolinones

| Compound | Key Structural Feature | % Inhibition at 10 µM | ID50 (µM) | Ki (µM) |

| Compound 32 | 4-Anilino substitution | - | - | - |

| Compound 34 | 4-Anilino substitution | 85% | 0.71 | 0.48 |

| Compound 36 | Carboxylic group on phenyl ring | Low activity | - | - |

Data adapted from a study on c-Src inhibitors, highlighting the importance of the anilino nitrogen for activity. tandfonline.com

Structure Activity Relationship Sar Studies of 3 3,4 Dichloroanilino Indol 2 One Analogues

Impact of Substitutions on the Indolin-2-one Core

The indolin-2-one scaffold is a foundational element of this class of compounds, and substitutions at various positions on this core structure significantly modulate their biological effects.

The C-3 position of the indolin-2-one ring is a critical determinant of biological activity and selectivity. The nature of the substituent at this position can dramatically influence the compound's interaction with its biological targets.

Research has shown that the introduction of different groups at the C-3 position can lead to selective inhibition of various receptor tyrosine kinases (RTKs). For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones demonstrate high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK activity. nih.gov In contrast, analogues featuring a substituted benzylidenyl group at the C-3 position, particularly those with bulky substituents on the phenyl ring, exhibit high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 RTKs. nih.gov Furthermore, compounds with an extended side chain at the C-3 position have shown high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. nih.gov

In the context of anti-inflammatory activity, a study of nineteen 3-substituted-indolin-2-one derivatives found that the nature of the substituent at the C-3 position was crucial. semanticscholar.org Among the synthesized compounds, 3-(3-hydroxyphenyl)-indolin-2-one displayed the most potent anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6. semanticscholar.orgnih.gov This highlights the significant role of the C-3 substituent in modulating the anti-inflammatory properties of this class of compounds.

The following table summarizes the impact of various C-3 substituents on the biological activity of indolin-2-one analogues:

| C-3 Substituent | Target Selectivity/Biological Activity |

| (Five-membered heteroaryl ring)methylidenyl | High specificity against VEGF (Flk-1) RTK nih.gov |

| Substituted benzylidenyl (with bulky groups) | High selectivity towards EGF and Her-2 RTKs nih.gov |

| Extended side chain | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs nih.gov |

| 3-Hydroxyphenyl | Potent anti-inflammatory activity semanticscholar.orgnih.gov |

For example, in a series of indole (B1671886) derivatives developed as EGFR/VEGFR-2 inhibitors, the presence of a morpholino moiety was found to be significant for EGFR inhibitory activity, suggesting that substitutions at or linked to the indole nitrogen can impact target engagement. nih.gov While direct SAR studies on the N-1 position of 3-(3,4-dichloroanilino)indol-2-one itself are less common in the provided context, the general principles of indole chemistry suggest that N-alkylation or N-arylation can affect the electronic properties and steric profile of the molecule, thereby influencing its biological activity. beilstein-journals.orgcapes.gov.br

Computational Chemistry and in Silico Approaches in the Study of 3 3,4 Dichloroanilino Indol 2 One

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Characterization of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing the electronic properties and predicting the reactivity of molecules like 3-(3,4-Dichloroanilino)indol-2-one.

Molecular Orbitals and Electron Distribution: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For this compound, the HOMO is likely to be distributed across the electron-rich indole (B1671886) and anilino rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-deficient regions, such as the carbonyl group of the indol-2-one (B1256649), which would be susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Descriptors: A range of reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's chemical behavior. These descriptors are derived from the conceptual framework of DFT and offer valuable information for predicting how the molecule will interact with other chemical species.

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | A lower ionization potential suggests a greater propensity to donate electrons in chemical reactions. |

| Electron Affinity (A) | The energy released when an electron is added. | A higher electron affinity indicates a greater ability to accept electrons. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Provides insight into the overall electron-pulling character of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher hardness value indicates greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of hardness. | A higher softness value suggests higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. | A higher electrophilicity index points to a greater capacity to act as an electrophile. |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule and its flexibility are crucial for its biological activity, as they determine how it can fit into the binding site of a protein. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and its dynamic behavior over time.

Molecular Dynamics Simulations: MD simulations provide a more dynamic picture of the molecule's behavior by simulating the movement of its atoms over time. By placing the molecule in a simulated physiological environment (e.g., a box of water molecules at a specific temperature and pressure), MD simulations can reveal how the molecule flexes, bends, and rotates. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.

For this compound, MD simulations could be used to:

Assess the stability of different conformations.

Explore the range of motion of the aniline (B41778) and indole rings relative to each other.

Identify key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Simulate the interaction of the molecule with a target protein, providing insights into the binding process and the stability of the protein-ligand complex. The indole scaffold is a common feature in kinase inhibitors, and MD simulations are frequently used to study their binding modes.

Cheminformatics and Virtual Screening Applications in Compound Library Design

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. It plays a vital role in modern drug discovery, particularly in the design and screening of large compound libraries.

Compound Library Design: The this compound scaffold can serve as a starting point for the design of a combinatorial library. By systematically varying the substituents on both the indole and aniline rings, a large number of analogs can be generated in silico. Cheminformatics tools can be used to ensure the chemical diversity of the library and to filter out compounds with undesirable properties (e.g., poor drug-likeness).

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. There are two main approaches to virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active molecules to identify others with similar properties. If this compound were a known inhibitor of a particular kinase, its 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) could be used as a template to search for other molecules with a similar profile.

Structure-based virtual screening: This method, also known as molecular docking, requires the 3D structure of the target protein. A library of compounds is then computationally "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound. This approach could be used to screen a library of indol-2-one derivatives against a panel of kinases to identify potential hits.

The use of cheminformatics and virtual screening allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller number of promising compounds for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery.

Future Research Perspectives and Therapeutic Potential

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The rational design of advanced analogues of 3-(3,4-Dichloroanilino)indol-2-one is a promising avenue for enhancing its therapeutic potential. The indolin-2-one scaffold is a privileged structure in drug discovery, known to be amenable to various chemical modifications. Structure-activity relationship (SAR) studies on related 3-substituted indolin-2-ones have demonstrated that modifications at different positions of the indolinone and the aniline (B41778) ring can significantly impact potency and selectivity.

Key strategies for the rational design of novel analogues would involve:

Modification of the Indolin-2-one Core: Introduction of various substituents on the indole (B1671886) ring system could modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, substitutions at the 5- and 6-positions of the indole ring have been shown to influence the activity of other indole-based compounds.

Alteration of the Dichloroaniline Moiety: The position and nature of the halogen substituents on the aniline ring are critical for activity. Exploring analogues with different halogen patterns (e.g., 3,5-dichloro, 2,4-dichloro) or replacing the chloro groups with other electron-withdrawing or electron-donating groups could lead to improved potency and selectivity.

Introduction of Diverse Functional Groups: The synthesis of derivatives with additional functional groups, such as hydroxyl, amino, or carboxylic acid moieties, could create new interaction points with biological targets, potentially leading to enhanced binding affinity and specificity.

The synthesis of these advanced analogues can be achieved through established synthetic methodologies. The core 3-(substituted-anilino)indol-2-one structure is typically synthesized via condensation reactions between an appropriate isatin (B1672199) derivative and a substituted aniline. Further modifications can be introduced either at the starting material stage or through post-synthesis derivatization.

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Potential Substituents | Desired Outcome |

| Indolin-2-one Ring (Positions 5, 6, 7) | -F, -Cl, -Br, -CH3, -OCH3, -NO2 | Improved potency, altered solubility, enhanced target selectivity |

| Aniline Ring (Positions 2, 5, 6) | Alternative halogen patterns, -CF3, -CN, -OH, -NH2 | Increased binding affinity, reduced off-target effects |

| Linker between Rings | Introduction of conformational rigidity or flexibility | Optimization of target engagement |

Exploration of Novel Biological Targets and Therapeutic Areas

The 3-substituted indolin-2-one chemical class has been identified as a source of inhibitors for a variety of protein kinases. nih.gov These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, a primary area of investigation for this compound and its analogues would be their potential as kinase inhibitors.

Potential therapeutic areas to be explored include:

Oncology: Many kinase inhibitors are approved as anti-cancer drugs. Investigating the inhibitory activity of this compound against a panel of cancer-related kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR, PDGFR) and intracellular kinases (e.g., Raf, MEK, ERK), could reveal its potential as a cancer therapeutic.

Inflammatory Diseases: Certain kinases are key mediators of inflammatory pathways. The anti-inflammatory potential of this compound could be explored in cellular and animal models of inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Kinase signaling is also implicated in the pathogenesis of neurodegenerative disorders. The neuroprotective effects of this compound analogues could be a valuable area of future research.

Beyond kinase inhibition, the structural features of this compound may lend themselves to interaction with other biological targets. The indole nucleus is a common motif in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. High-throughput screening against a broad range of biological targets could uncover novel mechanisms of action and expand the potential therapeutic applications.

Development of Predictive Models for Efficacy and Specificity based on SAR and Computational Data

To guide the rational design of more potent and selective analogues, the development of predictive models based on Structure-Activity Relationship (SAR) and computational data is crucial. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogues and their biological activity.

These models can be built by:

Generating a diverse library of analogues: A set of compounds with systematic variations in their chemical structure needs to be synthesized and their biological activity evaluated.

Calculating molecular descriptors: A wide range of physicochemical, topological, and electronic descriptors for each analogue would be calculated.

Developing statistical models: Using techniques like multiple linear regression (MLR) or partial least squares (PLS), a correlation between the descriptors and the biological activity can be established.

In addition to QSAR, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode of these compounds with their biological targets. These computational approaches can help in:

Identifying key interactions: Docking studies can predict the binding orientation of the compound within the active site of a target protein, highlighting crucial hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.

Predicting binding affinity: The calculated binding energies from docking and MD simulations can be used to prioritize the synthesis of analogues with potentially higher potency.

Understanding selectivity: By docking the compounds into the active sites of different but related proteins, it is possible to predict their selectivity profile and guide the design of more specific inhibitors.

Table 2: Computational Approaches for Predictive Modeling

| Computational Method | Application | Expected Outcome |

| QSAR | Correlate chemical structure with biological activity | Predictive models for efficacy and specificity |

| Molecular Docking | Predict binding mode and affinity to a target protein | Identification of key binding interactions and prioritization of analogues |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Understanding of binding stability and conformational changes |

Integration of Multidisciplinary Approaches for Comprehensive Understanding (e.g., Chemical Biology, Systems Pharmacology)

A comprehensive understanding of the therapeutic potential of this compound and its derivatives necessitates the integration of multidisciplinary approaches.

Chemical Biology: The use of chemical probes, such as biotinylated or fluorescently tagged versions of the compound, can help in identifying its direct cellular targets through techniques like affinity chromatography and proteomics. These approaches can validate the predicted targets from computational studies and may uncover novel binding partners.

Systems Pharmacology: This approach aims to understand the effect of a drug on the entire biological system rather than just an isolated target. By combining experimental data (e.g., from transcriptomics, proteomics, and metabolomics) with computational modeling, systems pharmacology can help to:

Elucidate the mechanism of action of the compound at a network level.

Predict potential on-target and off-target effects.

Identify biomarkers for patient stratification and response monitoring.

Explore potential drug combinations that could lead to synergistic therapeutic effects.

By integrating these diverse disciplines, a more holistic picture of the compound's biological activity can be obtained, which is essential for its successful translation into a therapeutic agent.

Potential of the Compound as a Lead Structure for Preclinical Drug Development

The this compound scaffold holds significant potential as a lead structure for preclinical drug development. A lead compound is a starting point for the development of a new drug. The indolin-2-one core is a well-established pharmacophore found in several approved drugs, which suggests that compounds based on this scaffold are likely to have favorable drug-like properties.

The key steps in advancing this compound as a lead structure would involve:

Lead Optimization: Through the rational design and synthesis of analogues as described in section 7.1, the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the lead compound would be systematically improved.

In Vitro and In Vivo Efficacy Studies: Promising analogues would be tested in relevant cellular and animal models of the target disease to demonstrate their therapeutic efficacy.

Pharmacokinetic and Toxicological Profiling: The ADME properties and potential toxicity of the lead candidates would be thoroughly evaluated to ensure their suitability for further development.

The journey from a lead compound to an approved drug is long and challenging. However, the promising structural features of this compound, coupled with a systematic and multidisciplinary research approach, provide a solid foundation for its exploration as a novel therapeutic agent. The insights gained from the study of this compound and its derivatives could contribute significantly to the development of new treatments for a range of human diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Dichloroanilino)indol-2-one, and how can reaction conditions be systematically optimized?

The synthesis typically involves condensation of 3,4-dichloroaniline with indol-2-one precursors. Key parameters include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts like p-toluenesulfonic acid (PTSA) to accelerate imine formation . For optimization, use a factorial design to vary molar ratios (1:1 to 1:1.2), monitor reaction progress via TLC, and isolate products via recrystallization (ethanol/water mixtures). Yield improvements (>90%) are achievable with microwave-assisted synthesis under inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the dichloroaniline substituent (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- XRD : Resolve Z/E isomerism at the methylidene bridge (bond angles <120° for Z-configuration) .

- FT-IR : Validate amide C=O stretches (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (IC50 values <10 μM suggest potency). Pair with apoptosis markers (caspase-3 activation) and ROS generation assays to infer mechanisms. Compare with structurally related indol-2-ones (e.g., 3,3-diphenyl derivatives) to assess SAR .

Q. What analytical methods are critical for assessing purity and stability?

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% by area normalization) .

- DSC/TGA : Monitor thermal stability (decomposition >250°C) and hygroscopicity .

- LC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 335.1) and rule out degradation products .

Advanced Research Questions

Q. How should contradictions in reported biological data (e.g., IC50 variability) be addressed?

Replicate assays under standardized conditions (e.g., 48-hour incubation, 5% CO2). Control for batch-to-batch compound variability via NMR purity checks. Use orthogonal assays (e.g., flow cytometry vs. ATP luminescence) to confirm apoptosis induction .

Q. What strategies enhance structure-activity relationship (SAR) studies for indol-2-one derivatives?

Q. How can target identification for this compound be systematically pursued?

- SPR biosensors : Screen against kinase libraries (e.g., EGFR, VEGFR) to measure binding kinetics (KD <1 μM suggests high affinity) .

- CRISPR-Cas9 knockouts : Validate target engagement in cell lines (e.g., HeLa) by correlating gene deletion with resistance .

Q. What experimental designs mitigate instability in aqueous buffers during bioassays?

Use DMSO stock solutions (<0.1% final concentration) and phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid). Monitor degradation via UPLC at 0, 6, and 24 hours .

Q. How can computational modeling predict metabolic pathways and toxicity?

Q. What challenges arise in scaling up synthesis, and how are they resolved?

- Byproduct formation : Optimize stoichiometry (1.05 eq. of 3,4-dichloroaniline) and employ continuous flow reactors to minimize side reactions .

- Purification : Switch from column chromatography to fractional crystallization (hexane/ethyl acetate) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.